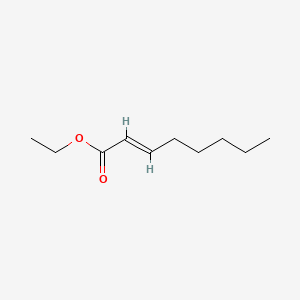

Ethyl trans-2-octenoate

Descripción general

Descripción

Ethyl trans-2-octenoate, also known as trans-2-octenoic acid ethyl ester, is an organic compound with the molecular formula C10H18O2. It is a fatty acid ethyl ester derived from 2-octenoic acid. This compound is known for its fruity odor and is commonly found in various fruits such as pears, apples, and grapefruits .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl trans-2-octenoate can be synthesized through the esterification of trans-2-octenoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl trans-2-octenoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trans-2-octenoic acid.

Reduction: Reduction of the double bond can yield ethyl octanoate.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed:

Oxidation: Trans-2-octenoic acid.

Reduction: Ethyl octanoate.

Substitution: Corresponding amides or alcohol derivatives.

Aplicaciones Científicas De Investigación

Flavor and Fragrance Industry

Flavoring Agent : Ethyl trans-2-octenoate is widely used as a flavoring agent in food products due to its fruity aroma. It enhances the sensory experience of various food items, making it a staple in the culinary sector .

Fragrance Component : In cosmetics and personal care products, this compound contributes to fragrance formulations. Its unique scent profile allows for the creation of complex blends that appeal to consumers .

Organic Chemistry

Intermediate in Synthesis : this compound serves as a valuable intermediate in organic synthesis. It is utilized for producing various chemical compounds, facilitating research into new chemical reactions and methodologies .

Case Study: Synthesis of Other Esters

A study demonstrated the use of this compound in synthesizing other esters through esterification reactions. The compound's reactivity allows chemists to explore various synthetic routes, contributing to advancements in organic chemistry .

Biotechnology Applications

Microbial Fermentation Substrate : In biotechnological research, this compound can be employed as a substrate for microbial fermentation. This application aids in developing bio-based products and sustainable processes .

Case Study: Disruption of Bacterial Dormancy

A significant study highlighted that medium-chain unsaturated fatty acid ethyl esters, including this compound, can disrupt bacterial dormancy. This property was leveraged to combat persistent infectious diseases by reducing the formation of persister cells in Escherichia coli and other pathogens .

Cosmetic Products

Enhancing Formulations : this compound is suitable for skincare formulations due to its ability to enhance texture and provide a pleasant scent. This improves the overall appeal of cosmetic products .

Case Study: Safety Assessment

A comprehensive safety assessment evaluated the potential risks associated with using this compound in cosmetic products. The findings indicated no significant concerns regarding skin sensitization or toxicity at typical usage levels, supporting its inclusion in cosmetic formulations .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Flavor and Fragrance | Flavoring agent in food | Enhances sensory experience |

| Fragrance component in cosmetics | Creates appealing scent profiles | |

| Organic Chemistry | Intermediate for synthesis | Facilitates production of other chemical compounds |

| Biotechnology | Substrate for microbial fermentation | Aids in bio-based product development |

| Cosmetics | Enhancer in skincare formulations | Improves texture and scent |

Mecanismo De Acción

The mechanism of action of ethyl trans-2-octenoate involves its interaction with specific molecular targets and pathways. As a fatty acid ester, it can be hydrolyzed by esterases to release trans-2-octenoic acid, which can then participate in various metabolic pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied .

Comparación Con Compuestos Similares

Ethyl cis-2-octenoate: The cis isomer of ethyl trans-2-octenoate.

Ethyl octanoate: A saturated ester without the double bond.

Ethyl 2-hexenoate: A shorter chain ester with a similar structure.

Uniqueness: this compound is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer. The presence of the double bond also differentiates it from saturated esters like ethyl octanoate, affecting its reactivity and applications .

Actividad Biológica

Ethyl trans-2-octenoate, also known as ethyl (E)-2-octenoate, is an organic compound classified as a fatty acid ester. It has garnered attention for its diverse biological activities, particularly in the fields of microbiology, pharmacology, and toxicology. This article delves into the compound's biological properties, highlighting its potential therapeutic applications and safety profile.

Chemical Structure and Properties

This compound has the following chemical structure:

- CAS Number : 7367-82-0

- Molecular Formula : C10H18O2

- SMILES Notation : CCCCC\C=C/C(=O)OCC

- InChI Key : AISZSTYLOVXFII-HJWRWDBZSA-N

The compound belongs to the class of fatty acid esters, which are derivatives of fatty acids. Its structure consists of an octenoic acid moiety esterified with ethanol, contributing to its unique properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound can disrupt bacterial dormancy, effectively combating persistent infections caused by pathogens such as Escherichia coli and Pseudomonas aeruginosa. Specifically, it was shown to decrease the formation of persister cells up to 110-fold when combined with antibiotics like ciprofloxacin or ampicillin . This suggests a potential role in enhancing the efficacy of existing antibiotic therapies.

The mechanism by which this compound inhibits bacterial persistence involves the regulation of antitoxin HipB. This regulatory effect was elucidated through RNA sequencing analysis and gene deletion studies, indicating a novel approach to tackle antibiotic resistance by targeting bacterial dormancy pathways .

Safety Assessments

Toxicological evaluations have been conducted to assess the safety of this compound. According to available data:

- Genotoxicity : No mutagenic or clastogenic activity was observed in studies using Escherichia coli strains. The compound was not found to be genotoxic under the conditions tested .

- Skin Sensitization : Studies indicate that this compound does not present significant concerns for skin sensitization at current usage levels. The exposure levels evaluated were below the thresholds indicating risk .

- Reproductive Toxicity : No reproductive toxicity was reported in studies assessing repeated dose toxicity and reproductive endpoints .

Study on Fatty Acid Ethyl Esters

A pivotal study highlighted the role of medium-chain unsaturated fatty acid ethyl esters, including this compound, in inhibiting bacterial persistence. The findings underscore the potential of these compounds in addressing chronic infections that are notoriously difficult to treat due to persister cell formation .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds such as ethyl trans-2-decenoate and ethyl cis-4-decenoate revealed that these fatty acid esters share similar mechanisms in disrupting bacterial dormancy. This suggests a broader applicability of fatty acid esters in antimicrobial therapies .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibits persister cell formation in bacteria |

| Genotoxicity | No mutagenic effects observed |

| Skin Sensitization | Low risk at current exposure levels |

| Reproductive Toxicity | No significant reproductive toxicity reported |

Propiedades

Número CAS |

2351-90-8 |

|---|---|

Fórmula molecular |

C10H18O2 |

Peso molecular |

170.25 g/mol |

Nombre IUPAC |

ethyl oct-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h8-9H,3-7H2,1-2H3 |

Clave InChI |

AISZSTYLOVXFII-UHFFFAOYSA-N |

SMILES |

CCCCCC=CC(=O)OCC |

SMILES isomérico |

CCCCC/C=C/C(=O)OCC |

SMILES canónico |

CCCCCC=CC(=O)OCC |

Densidad |

0.888-0.894 (20°) |

Key on ui other cas no. |

7367-82-0 2351-90-8 |

Descripción física |

Liquid; Green-fruity aroma |

Solubilidad |

Insoluble in water; soluble in fats Soluble (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.